molecular formula C25H25N5O3S B3675325 N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide

N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide

Cat. No.: B3675325
M. Wt: 475.6 g/mol
InChI Key: SMSAFCIHUQOSGF-UHFFFAOYSA-N
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Description

N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide is a complex organic compound with a molecular formula of C24H23N5O4S . This compound is part of a class of benzotriazole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The final step involves the coupling of the benzotriazole derivative with 4-propan-2-yloxybenzamide under specific reaction conditions, such as the presence of a base like triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzotriazole moiety is known to interact with metal ions, which can affect various biochemical pathways . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-4-32-20-12-8-19(9-13-20)30-28-22-14-7-18(15-23(22)29-30)26-25(34)27-24(31)17-5-10-21(11-6-17)33-16(2)3/h5-16H,4H2,1-3H3,(H2,26,27,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSAFCIHUQOSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide
Reactant of Route 2
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide
Reactant of Route 3
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide
Reactant of Route 4
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide
Reactant of Route 5
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide
Reactant of Route 6
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide

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